Home > Products > Screening Compounds P37137 > [18F]AZD4694 Precursor
[18F]AZD4694 Precursor -

[18F]AZD4694 Precursor

Catalog Number: EVT-8831206
CAS Number:
Molecular Formula: C22H25N3O7
Molecular Weight: 443.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [18F]AZD4694 Precursor, also known by its CAS number 1211333-20-8, is a key precursor for the synthesis of [18F]AZD4694, a radioligand used in positron emission tomography (PET) imaging to detect amyloid-β plaques associated with Alzheimer's disease. This compound exhibits a high affinity for amyloid-β, making it a valuable tool in both clinical and research settings for assessing amyloid deposition in the brain.

Source and Classification

[18F]AZD4694 Precursor is classified as a radiopharmaceutical agent. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as GLPBIO, which markets it for research purposes only and emphasizes its non-therapeutic use in humans . The compound plays a crucial role in the synthesis of [18F]AZD4694, which has been shown to have superior imaging characteristics compared to other amyloid PET tracers like [11C]PiB .

Synthesis Analysis

Methods and Technical Details

The synthesis of [18F]AZD4694 involves several steps, primarily focusing on the radiofluorination of the corresponding nitro precursor. The general method includes:

  1. Preparation of the Nitro Precursor: The nitro precursor is typically protected using a tert-butyloxycarbonyl (Boc) group.
  2. Radiofluorination: The protected nitro precursor undergoes nucleophilic substitution with fluorine-18, utilizing anhydrous kryptofix and potassium carbonate as reagents. This reaction is generally performed at elevated temperatures (around 100°C) for optimal yield.
  3. Deprotection: Following radiofluorination, the Boc group is removed using hydrochloric acid to yield the final product, [18F]AZD4694.
Molecular Structure Analysis

Structure and Data

The molecular structure of [18F]AZD4694 can be characterized by its distinct functional groups that facilitate binding to amyloid-β plaques. The compound's structure closely resembles that of [11C]PiB but incorporates fluorine-18, which is essential for PET imaging due to its suitable half-life of approximately 110 minutes.

Key structural features include:

  • A central aromatic ring system conducive to π-π stacking interactions with amyloid-β fibrils.
  • Specific substituents that enhance binding affinity and selectivity.

Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed techniques for confirming the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing [18F]AZD4694 from its precursor is nucleophilic substitution, where fluoride-18 replaces a leaving group on the tosylate derivative of the precursor. This reaction can be summarized as follows:

Precursor+18FKryptofix[18F]AZD4694+by products\text{Precursor}+^{18}\text{F}\xrightarrow{\text{Kryptofix}}[^{18}\text{F}]\text{AZD4694}+\text{by products}

The reaction conditions typically include:

  • Use of dry solvents (e.g., acetonitrile).
  • Heating under controlled conditions to facilitate optimal reactivity.
  • Purification steps post-reaction to isolate the desired radiolabeled product from unreacted materials and other by-products .
Mechanism of Action

Process and Data

The mechanism of action for [18F]AZD4694 involves its selective binding to amyloid-β plaques in the brain. Upon administration, the compound traverses the blood-brain barrier and binds to aggregated forms of amyloid-β, which are hallmark features of Alzheimer's disease.

Quantitative analysis shows that [18F]AZD4694 has an equilibrium dissociation constant (Kd) of approximately 2.3 nM, indicating a high binding affinity . This property allows for effective visualization of amyloid deposits during PET scans, facilitating early diagnosis and monitoring of Alzheimer's disease progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

[18F]AZD4694 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as acetonitrile.
  • Stability: Displays stability under physiological conditions but requires careful handling due to its radioactive nature.

These properties are critical for ensuring effective imaging outcomes during PET scans and minimizing potential side effects associated with radiopharmaceuticals .

Applications

Scientific Uses

The primary application of [18F]AZD4694 is in neuroimaging, specifically for detecting amyloid plaques in patients suspected of having Alzheimer's disease. Its high specificity and lower white matter binding compared to other tracers make it particularly useful for:

  1. Research Studies: Investigating amyloid pathology in various neurodegenerative diseases.
  2. Clinical Diagnostics: Assisting in the diagnosis of Alzheimer's disease through non-invasive imaging techniques.
  3. Therapeutic Monitoring: Evaluating treatment efficacy by assessing changes in amyloid burden over time.
Radiochemistry & Radiolabeling Methodologies

Synthetic Pathways for [18F]AZD4694 Precursor Derivatization

The chemical synthesis of the [18F]AZD4694 precursor (CAS 1211333-20-8) is foundational to producing the clinical-grade amyloid-β radioligand. The precursor, identified as 2-Methyl-2-propanyl {5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitro-2-pyridinyl}methylcarbamate, features a benzofuran-pyridine scaffold optimized for high-affinity amyloid binding [5]. Its molecular formula (C₂₂H₂₅N₃O₇; MW 443.45 g/mol) incorporates protective groups critical for regioselective radiofluorination:

  • Ethoxymethoxy Group: Protects the phenolic oxygen at the benzofuran C5 position, preventing unwanted side reactions during radiolabeling [5] [6].
  • tert-Butoxycarbonyl (Boc) Group**: Shields the secondary amine on the pyridine ring, ensuring stability during precursor synthesis [6].

The derivatization process involves nucleophilic aromatic substitution (SₙAr) where the nitro group at the pyridine C6 position acts as a leaving group for fluorine-18 incorporation. Precursor purity (>98%) is validated via reversed-phase HPLC and mass spectrometry, with strict control of residual solvents (e.g., DMF, acetonitrile) to ≤10 ppm [5] [7].

Table 1: Key Physicochemical Properties of [18F]AZD4694 Precursor

PropertyValue
CAS Number1211333-20-8
Molecular FormulaC₂₂H₂₅N₃O₇
Molecular Weight443.45 g/mol
Boiling Point593.4±50.0 °C
LogP3.65
Protective GroupsEthoxymethoxy, Boc

Optimization of Fluorine-18 Radiolabeling Efficiency

Radiolabeling entails a two-step procedure: fluorine-18 introduction followed by acidic deprotection. Optimization focuses on:

  • Reaction Kinetics: Heating the precursor with [¹⁸F]fluoride (5–15 mg/mL in DMSO) at 110–130°C for 10–15 minutes achieves 60–75% radiochemical conversion (RCC). The use of Kryptofix 222/K₂CO₃ as a phase-transfer catalyst enhances [¹⁸F]fluoride nucleophilicity [6] [9].
  • Deprotection: Hydrolysis with 2M HCl (70–90°C, 5 min) removes the ethoxymethoxy and Boc groups, liberating the active radioligand, 2-(2-fluoro-6-(methylamino)pyridin-3-yl)benzofuran-5-ol [2] [6].
  • Specific Activity: Maintaining high specific activity (>555 GBq/μmol) requires minimizing cold fluoride impurities. This is achieved via anion-exchange cartridge (QMA) purification of [¹⁸F]fluoride before labeling [1] [6].

Table 2: Radiolabeling Parameters for [18F]AZD4694 Production

ParameterOptimized ConditionImpact on Efficiency
Precursor Concentration10 mg/mL in DMSOMaximizes SₙAr yield
Temperature120°CBalances RCC vs. decomposition
Reaction Time12 min70–75% RCC
Deprotection Agent2M HClComplete removal in 5 min
PurificationSemi-prep HPLC (C18 column)>98% radiochemical purity

Scalability Challenges in Automated Radiosynthesis

Transitioning from manual to GMP-compliant automated production faces hurdles:

  • Reaction Transferability: Scaling precursor concentration beyond 15 mg/mL causes precipitation in synthesis modules, reducing RCC by 15–20%. Solutions include optimized solvent mixtures (e.g., DMSO:acetonitrile 3:1) [1] [9].
  • Purification Bottlenecks: Semi-prep HPLC (30 min runtime) limits batch frequency. Alternatives like solid-phase extraction (C18 cartridges) reduce processing time to 8 min but risk co-eluting impurities [6] [7].
  • Automation Platforms: Modules (e.g., GE TRACERlab™ FX₂₋ₙ) integrate QMA elution, drying, labeling, deprotection, and purification. Yields are 25–30% (decay-corrected) at end-of-synthesis (EOS) with 55–65 min total synthesis time [1] [6].

Table 3: Scalability Solutions for Automated [18F]AZD4694 Production

ChallengeSolutionOutcome
Precursor SolubilityDMSO:ACN (3:1) mixture20% higher RCC at 20 mg/mL
Deprotection ByproductsDual-cartridge purificationResidual HCl ≤5 ppm
Synthesis DurationIntegrated fluidic pathways60 min EOS; 30% yield
Formulation StabilityEthanol/saline + ascorbateRadiochemical purity >90% at 6 h

The [18F]AZD4694 precursor exemplifies targeted molecular design enabling efficient fluorine-18 incorporation. Continued optimization of automation and purification will expand accessibility for clinical amyloid PET imaging.

Properties

Product Name

[18F]AZD4694 Precursor

IUPAC Name

tert-butyl N-[5-[5-(ethoxymethoxy)-1-benzofuran-2-yl]-6-nitropyridin-2-yl]-N-methylcarbamate

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

InChI

InChI=1S/C22H25N3O7/c1-6-29-13-30-15-7-9-17-14(11-15)12-18(31-17)16-8-10-19(23-20(16)25(27)28)24(5)21(26)32-22(2,3)4/h7-12H,6,13H2,1-5H3

InChI Key

YDLUIXGYKWYMMC-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC2=C(C=C1)OC(=C2)C3=C(N=C(C=C3)N(C)C(=O)OC(C)(C)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.